molecular formula C10H7F3O3 B8130677 4-Acetyl-2-trifluoromethylbenzoic acid

4-Acetyl-2-trifluoromethylbenzoic acid

Cat. No.: B8130677
M. Wt: 232.16 g/mol
InChI Key: KMEUEAOMAZHEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-2-trifluoromethylbenzoic acid (CAS 2270905-74-1) is a high-value benzoic acid derivative supplied for research and development purposes. This compound features a molecular formula of C 10 H 7 F 3 O 3 and a molecular weight of 232 Da . Its structure incorporates both an acetyl group and a trifluoromethyl group on the aromatic ring, making it a versatile building block in organic synthesis . The trifluoromethyl group is a key motif in modern chemistry, known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules in pharmaceutical and agrochemical applications . As a bifunctional intermediate, the carboxylic acid moiety can undergo standard transformations such as amidation and esterification—the latter exemplified by the related methyl ester (CAS 2112841-52-6) —while the acetyl group offers a handle for further derivatization. Researchers value this compound for developing novel active pharmaceutical ingredients (APIs) and advanced materials . Trifluoromethyl benzoic acid derivatives are also investigated in materials science, for instance, as components in the synthesis of dyes for next-generation solar cells . This product is provided with a typical purity of 95% and is intended for research use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-acetyl-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-5(14)6-2-3-7(9(15)16)8(4-6)10(11,12)13/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEUEAOMAZHEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-trifluoromethylbenzoic acid typically involves the introduction of the acetyl and trifluoromethyl groups onto a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antithrombotic Properties:
4-Acetyl-2-trifluoromethylbenzoic acid has been investigated for its antithrombotic effects. Research indicates that derivatives of this compound can inhibit platelet aggregation and affect blood coagulation systems, making them potential candidates for treating thromboembolic diseases. A novel synthesis method has been developed to produce high-purity derivatives with enhanced antithrombotic action, demonstrating their effectiveness in managing conditions related to thrombosis .

Antibacterial and Antimycobacterial Activity:
Salicylanilide derivatives of this compound have shown promising antibacterial properties against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. Studies report minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μmol/L against mycobacterial strains, indicating significant potential for these compounds in combating drug-resistant infections . The compounds exhibited comparable efficacy to standard antibiotics without cross-resistance, suggesting their utility as alternative treatments .

Antifungal Activity

The antifungal properties of salicylanilide esters derived from this compound have also been documented. These compounds were evaluated against various fungal strains, including Candida species and filamentous fungi. Results indicated that certain derivatives possess moderate antifungal activity, which could be leveraged in the development of new antifungal agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of compounds related to this compound. For instance, a hybrid molecule derived from this compound demonstrated significant neuroprotective effects in models of cerebral ischemia. The compound was effective in reducing infarct volumes and improving neurological outcomes post-stroke, suggesting its potential application in neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaCompound DerivativeKey Findings
Antithrombotic2-acetyloxy-4-trifluoromethyl benzoic acidInhibits platelet aggregation; effective in thrombus-related diseases
AntibacterialSalicylanilide derivativesEffective against MRSA and other strains; MICs 0.5–32 μmol/L
AntifungalSalicylanilide estersModerate activity against Candida and filamentous fungi
NeuroprotectiveOPTBA (a derivative)Reduces infarct size; improves neurological function post-stroke

Case Studies

Case Study 1: Antimycobacterial Activity
In a study assessing the activity of salicylanilide derivatives against drug-resistant Mycobacterium tuberculosis, several compounds were found to exhibit superior activity compared to traditional drugs like isoniazid. The study highlighted the potential for these derivatives to be developed into new therapeutic agents for tuberculosis treatment .

Case Study 2: Neuroprotection in Stroke Models
A recent investigation into the neuroprotective effects of OPTBA demonstrated that administration post-stroke significantly reduced brain damage and improved recovery metrics compared to controls. This study underscores the compound's potential as a multimodal treatment option for ischemic injuries .

Mechanism of Action

The mechanism of action of 4-Acetyl-2-trifluoromethylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability . The acetyl group may also participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of benzoic acid derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Substituent Comparison of 4-Acetyl-2-trifluoromethylbenzoic Acid and Analogues
Compound Name Substituents (Position) Key Functional Groups Molecular Weight Notable Properties/Applications
This compound -CF₃ (2), -COCH₃ (4) Acetyl, Trifluoromethyl 246.15* Hypothesized COX-2 modulation†
2-Hydroxy-4-trifluoromethylbenzoic acid (HTB) -CF₃ (4), -OH (2) Hydroxy, Trifluoromethyl 220.12 COX-2 expression inhibition (IC₅₀ = 0.39 mM)
4-Formyl-2-trifluoromethylbenzoic acid -CF₃ (2), -CHO (4) Formyl, Trifluoromethyl 218.13 Intermediate in organic synthesis
Triflusal (2-Acetoxy-4-trifluoromethyl-benzoic acid) -CF₃ (4), -OCOCH₃ (2) Acetoxy, Trifluoromethyl 264.19 COX-2 inhibition (IC₅₀ = 0.16 mM)
4-Methoxy-3-(trifluoromethyl)benzoic acid -CF₃ (3), -OCH₃ (4) Methoxy, Trifluoromethyl 234.15 High structural similarity (0.98)

*Calculated based on molecular formula C₁₀H₇F₃O₃.
†Inferred from structural parallels to HTB and triflusal.

Key Observations:

Substituent Position and Bioactivity: Triflusal and HTB () demonstrate that substituent position critically impacts COX-2 inhibition.

Electron-Withdrawing Effects :

  • The trifluoromethyl group enhances acidity and lipophilicity. For example, HTB (pKa ~2.5–3.0) is more acidic than unsubstituted benzoic acid (pKa 4.2) due to -CF₃’s electron-withdrawing nature. The acetyl group in this compound further lowers pKa, increasing solubility in polar solvents compared to methoxy-substituted analogues (e.g., 4-Methoxy-3-(trifluoromethyl)benzoic acid) .

Functional Group Interplay: Replacement of acetyl (-COCH₃) with formyl (-CHO) in 4-Formyl-2-trifluoromethylbenzoic acid () reduces steric bulk but increases electrophilicity, making it more reactive in condensation reactions. This highlights how minor structural changes tailor compounds for specific synthetic or biological roles .

Physicochemical and Commercial Considerations

  • Synthetic Accessibility :
    Compounds like 4-Formyl-2-trifluoromethylbenzoic acid () are synthesized via Friedel-Crafts acylation or oxidation pathways. Similarly, this compound may require regioselective electrophilic substitution or protective-group strategies to install -CF₃ and acetyl moieties .

  • Cost and Availability: Aroz Technologies’ catalog () lists substituted benzoic acids (e.g., 4-(3-Chloro-4-hydroxyphenyl)benzoic acid) at ~$180–680 per gram. The complexity of introducing -CF₃ and acetyl groups suggests this compound would be similarly priced or higher .

Biological Activity

4-Acetyl-2-trifluoromethylbenzoic acid is a benzoic acid derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure

The compound this compound can be described by its molecular formula C9H7F3O3C_9H_7F_3O_3. The presence of the trifluoromethyl group significantly influences its chemical properties and biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Nuclear Factor kappa B (NF-κB) : Studies show that derivatives with trifluoromethyl groups, including this compound, inhibit NF-κB activation, which is crucial in inflammatory responses and cancer progression. This inhibition leads to decreased expression of pro-inflammatory cytokines and adhesion molecules like VCAM-1 .
  • Antiplatelet Activity : Similar compounds have demonstrated significant antiplatelet effects, which may be beneficial in preventing thrombotic events. The structural modifications enhance their potency compared to traditional antiplatelet drugs like aspirin .

Antimicrobial Properties

This compound has shown promising antimicrobial properties against various bacterial strains:

  • Antibacterial Activity : The compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria. Its minimum inhibitory concentrations (MICs) have been reported to be comparable to established antibiotics such as isoniazid and benzylpenicillin .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines:

  • Cell Growth Inhibition : The compound was tested on human foreskin fibroblasts and various cancer cell lines. Results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

  • Study on NF-κB Inhibition : A study demonstrated that this compound inhibited NF-κB activation in human umbilical vein endothelial cells (HUVEC), leading to reduced expression of inflammatory markers. The IC50 values were significantly lower than those for aspirin .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of salicylanilide derivatives, including those containing trifluoromethyl groups. These compounds exhibited potent activity against multidrug-resistant strains of bacteria, indicating potential for treating resistant infections .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
NF-κB InhibitionSignificant reduction in activation
Antiplatelet ActivityPotent inhibition compared to aspirin
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityLow cytotoxicity in cell lines

Q & A

Q. What are the recommended synthetic routes for 4-Acetyl-2-trifluoromethylbenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of 2-trifluoromethylbenzoic acid with acetyl chloride, using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Key factors affecting yield include temperature control (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios of the acylating agent. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity, as noted for structurally related trifluoromethyl benzoic acids . Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1) to confirm intermediate formation.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : The acetyl group’s methyl protons appear as a singlet near δ 2.6 ppm, while the trifluoromethyl group (CF₃) is observed as a quartet in ¹⁹F NMR (δ -60 to -65 ppm) . Carboxylic acid protons (COOH) are typically broad around δ 12–13 ppm but may be absent in DMSO-d₆ due to exchange broadening.
  • IR Spectroscopy : Stretch bands for C=O (acetyl: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Resolves regiochemical ambiguities, as demonstrated for analogous trifluoromethyl-substituted benzoic acids .

Advanced Research Questions

Q. How does the electronic interplay between acetyl and trifluoromethyl groups influence reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group deactivates the benzene ring, reducing electrophilicity at the acetyl carbonyl. This necessitates stronger nucleophiles (e.g., Grignard reagents) or harsher conditions (e.g., BF₃·Et₂O as a catalyst) for substitution . Competitive decarboxylation can occur under basic conditions; thus, pH-controlled environments (pH 4–6) are recommended to preserve the carboxylic acid moiety. Computational DFT studies (e.g., Gaussian 16) predict charge distribution to guide reaction optimization .

Q. What strategies address regioselective functionalization challenges in this compound derivatives?

  • Methodological Answer : Regioselectivity is hindered by steric and electronic effects from the CF₃ group. Directed ortho-metalation (DoM) using directing groups (e.g., -COOH) with LDA/TMP bases enables selective C-H functionalization . Alternatively, protecting the carboxylic acid as a methyl ester temporarily enhances solubility and directs reactions to the acetyl group . Meta-functionalization requires transition-metal catalysis (e.g., Pd-mediated C-H activation), as demonstrated in fluorinated benzoic acid analogs .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. Systematic solubility testing in DMSO, THF, and chloroform (via gravimetric analysis) reveals that DMSO maximizes solubility (>50 mg/mL at 25°C) due to strong dipole interactions with the carboxylic acid group . For low-polarity applications (e.g., Suzuki couplings), pre-treatment with phase-transfer catalysts (e.g., 18-crown-6) improves miscibility in toluene .

Q. What role does this compound play in medicinal chemistry, particularly in prodrug design?

  • Methodological Answer : The acetyl group serves as a pro-moiety, enabling esterase-triggered release of active drugs. For example, coupling with antiviral agents via ester linkages enhances bioavailability, as seen in trifluoromethyl-bearing prodrugs . Stability studies (HPLC monitoring at pH 7.4 and 37°C) assess hydrolysis rates, while cytotoxicity assays (e.g., MTT on HEK293 cells) validate safety profiles .

Data Analysis and Optimization

Q. How should researchers interpret conflicting NMR data for this compound in deuterated solvents?

  • Methodological Answer : Signal splitting inconsistencies arise from solvent-dependent hydrogen bonding. In DMSO-d₆, carboxylic acid protons may broaden or disappear, while CDCl₃ preserves sharp signals but requires anhydrous conditions to avoid hydrolysis. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks, particularly between aromatic protons and CF₃-coupled carbons .

Q. What experimental design considerations are critical for scaling up synthesis without compromising purity?

  • Methodological Answer : Batch reactors with controlled cooling (jacketed vessels) prevent exothermic side reactions during acylation. Implement inline FTIR for real-time monitoring of acetyl group incorporation . For purification, switch from recrystallization to column chromatography (silica gel, gradient elution) at larger scales, ensuring ≤5% solvent impurities via GC-MS validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.